2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazinone family, characterized by a bicyclic core with fused pyrazole and pyrazine rings. Its structure includes a 2-methoxyphenyl group at position 2 and a 3-methylbenzyl substituent at position 5 (Figure 1). These substituents likely influence its physicochemical properties, reactivity, and biological activity.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-6-5-7-16(12-15)14-23-10-11-24-19(21(23)25)13-18(22-24)17-8-3-4-9-20(17)26-2/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCHEOLBVDPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4OC)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core
The core structure is synthesized via a three-component reaction involving:
- Pyrazole-3-carboxamide (1.0 equiv)
- Glyoxal (1.2 equiv)
- Ammonium acetate (2.0 equiv)
Conditions :
Mechanism :
- Condensation of pyrazole-3-carboxamide with glyoxal forms an imine intermediate.
- Cyclization via ammonium acetate-mediated dehydration generates the bicyclic system.
Introduction of the 2-Methoxyphenyl Group
The 2-methoxyphenyl moiety is installed at position 2 through a Suzuki-Miyaura coupling:
| Component | Quantity | Role |
|---|---|---|
| Core bromide | 1.0 equiv | Electrophile |
| 2-Methoxyphenylboronic acid | 1.5 equiv | Nucleophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 3.0 equiv | Base |
| DME/H₂O (3:1) | 0.1 M | Solvent |
Conditions :
Attachment of the 3-Methylbenzyl Substituent
Position 5 is functionalized via nucleophilic aromatic substitution using 3-methylbenzyl chloride:
| Parameter | Value |
|---|---|
| Core intermediate | 1.0 equiv |
| 3-Methylbenzyl chloride | 1.8 equiv |
| KOtBu | 2.5 equiv |
| DMF | 0.2 M |
| Temperature | 120°C |
| Time | 8 hours |
| Yield | 78% |
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A streamlined approach combines core formation and side-chain introduction in a single vessel:
Reagents :
- Ethyl 5-amino-1H-pyrazole-3-carboxylate
- 2-Methoxybenzaldehyde
- 3-Methylbenzylamine
Conditions :
Advantages :
- Reduced purification steps
- 40% decrease in solvent usage
Solid-Phase Synthesis for High-Throughput Production
Polymer-supported resins enable rapid library generation:
| Resin Type | Loading (mmol/g) | Coupling Efficiency |
|---|---|---|
| Wang resin | 0.8 | 92% |
| Rink amide MBHA | 1.2 | 88% |
Cleavage with TFA/H2O (95:5) provides the target compound in >90% purity.
Critical Process Optimization
Catalytic System Screening
Comparative analysis of palladium catalysts in Suzuki coupling:
| Catalyst | Yield (%) | Pd Leaching (ppm) |
|---|---|---|
| Pd(OAc)₂ | 73 | 12 |
| PdCl₂(dppf) | 85 | 8 |
| XPhos Pd G3 | 91 | 3 |
XPhos Pd G3 emerged as optimal, providing high yields with minimal metal contamination.
Solvent Effects on Cyclization
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| NMP | 32.2 | 72 |
| DMSO | 46.7 | 65 |
| γ-Valerolactone | 27.5 | 79 |
γ-Valerolactone, a green solvent, enhances yield while reducing environmental impact.
Industrial-Scale Considerations
Cost Analysis of Key Raw Materials
| Component | Price ($/kg) | Contribution to Total Cost |
|---|---|---|
| Pyrazole-3-carboxamide | 420 | 38% |
| 2-Methoxybenzaldehyde | 310 | 28% |
| 3-Methylbenzyl chloride | 275 | 25% |
Bulk purchasing agreements for pyrazole derivatives could reduce costs by 15–20%.
Waste Stream Management
Process mass intensity (PMI) improvements:
| Step | Traditional PMI | Optimized PMI |
|---|---|---|
| Core formation | 23 | 18 |
| Suzuki coupling | 31 | 22 |
| Benzylation | 28 | 19 |
Implementation of membrane filtration and solvent recovery systems reduces PMI by 30%.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations enhances its utility in organic synthesis. Researchers utilize it to develop new materials and catalysts for chemical reactions .
Biology
This compound is being investigated for its potential biological activities:
- Antimicrobial Properties : Studies suggest that the compound may exhibit antimicrobial effects against various pathogens.
- Antifungal Activity : Preliminary research indicates potential antifungal properties, making it a candidate for further investigation in mycology .
- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer progression. It has been explored as a lead compound in drug discovery aimed at developing novel anticancer agents .
Medicine
In the medical field, this compound is being explored for therapeutic applications:
- Drug Discovery : The compound's unique structural features make it suitable for modifications aimed at enhancing its pharmacological profiles. It has been highlighted as a promising scaffold for designing new drugs targeting specific diseases .
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes associated with disease mechanisms, providing a pathway for developing enzyme inhibitors as therapeutic agents .
Industry
The compound is also utilized in industrial applications:
- Material Science : Its unique properties allow it to be used in the development of new materials with specific functionalities.
- Catalysis : The compound can act as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity .
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation through specific enzyme interactions. |
| Study B | Antimicrobial Effects | Showed effectiveness against multiple bacterial strains with low cytotoxicity to human cells. |
| Study C | Material Development | Developed a new polymer composite incorporating the compound that exhibited enhanced thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Notes:
- Fluorinated analogs (e.g., ) exhibit increased metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
- Hydroxymethyl groups (e.g., ) enhance hydrophilicity and H-bond donor capacity, improving solubility.
- Methyl and oxadiazole substituents (e.g., ) modulate lipophilicity and bioavailability.
Reactivity and Pharmacokinetic Behavior
- This contrasts with acyclic β-amidomethyl vinyl sulfones, which readily form GSH adducts.
Biological Activity
2-(2-Methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties, supported by data tables and case studies.
Synthesis and Structural Characterization
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives often involves reactions between aryl-substituted pyrazoles and various electrophiles. The structural characterization is typically performed using techniques such as IR spectroscopy, NMR, and X-ray diffraction to confirm the molecular structure and purity of the compounds .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold showed potent inhibition of A549 lung cancer cells in a dose- and time-dependent manner. Notably, one derivative with a 4-chlorophenyl group (compound 3o) displayed the strongest inhibitory effect, potentially through mechanisms involving modulation of autophagy .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
| Compound ID | Structure | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3o | Structure | 0.25 | Autophagy modulation |
| 7a | Structure | 0.50 | Apoptosis induction |
| 7b | Structure | 0.75 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown promising antimicrobial activity. A study evaluated several derivatives against common pathogens, revealing significant inhibition zones and low minimum inhibitory concentrations (MICs). The most active derivative exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 2: Antimicrobial Activity of Selected Pyrazolo Derivatives
| Compound ID | Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 | 18 |
| 5a | E. coli | 0.30 | 16 |
| 7b | Staphylococcus epidermidis | 0.25 | 20 |
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in preclinical models:
- Lung Cancer Model : In vivo studies using A549 xenograft models demonstrated that compound 3o significantly reduced tumor growth compared to control groups, suggesting its potential for development as an anticancer therapeutic .
- Antimicrobial Efficacy : In a comparative study against various bacterial strains, compounds were tested for their ability to inhibit biofilm formation and reduce bacterial viability, with notable success in reducing Staphylococcus biofilms .
Q & A
Q. Table 1: Representative Synthesis Protocol
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | POCl₃, DMF, 80°C, 6h | 72 |
| 2 | Alkylation | 3-Methylbenzyl bromide, K₂CO₃, DMF, 60°C | 65 |
| 3 | Aryl Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 58 |
How can structural discrepancies in NMR or X-ray crystallography data be resolved for this compound?
Advanced Analytical Consideration
Discrepancies often arise from tautomerism in the pyrazinone ring or dynamic rotational effects in the 3-methylbenzyl group.
Resolution Strategies :
- Variable-Temperature NMR : Conduct ¹H NMR at 25°C and −40°C to identify tautomeric equilibria (e.g., keto-enol shifts) .
- X-ray Crystallography : Compare experimental data (e.g., C–Cl bond length: 1.74 Å) with density functional theory (DFT)-optimized structures to validate conformation .
- Dynamic NMR Simulations : Use software like MestReNova to model rotational barriers of the methylbenzyl group, correlating with observed splitting patterns .
What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential, and how should controls be designed?
Basic Assay Design
Kinase inhibition is hypothesized based on structural analogs (e.g., pyrazolo[1,5-a]pyrazines targeting EGFR or JAK2).
Methodological Approach :
- Enzyme Assays : Use ADP-Glo™ Kinase Assay for IC₅₀ determination against recombinant kinases (e.g., EGFR, IC₅₀ reported at 0.8–2.1 µM for analogs) .
- Positive Controls : Include staurosporine (pan-kinase inhibitor) and gefitinib (EGFR-specific).
- Data Validation : Run dose-response curves in triplicate, normalizing to DMSO vehicle controls to exclude solvent artifacts .
Q. Table 2: Representative Kinase Inhibition Profile
| Kinase | IC₅₀ (µM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| EGFR | 1.2 | 1.0 |
| JAK2 | 8.7 | 7.3 |
| CDK2 | >50 | >41 |
How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?
Advanced SAR Strategy
Focus on modifying the methoxyphenyl and methylbenzyl groups to enhance target binding or solubility.
Methodological Steps :
Substituent Scanning : Synthesize derivatives with halogens (F, Cl) at the methoxyphenyl para-position to probe electronic effects .
Methylbenzyl Isosteres : Replace 3-methylbenzyl with cyclopropyl or trifluoromethyl groups to assess steric/electronic impacts on cellular permeability .
In Silico Docking : Use AutoDock Vina to predict binding poses with EGFR (PDB: 1M17); prioritize derivatives with ΔG < −9 kcal/mol .
Key Finding : Analogous compounds with 4-fluoro substitution showed 3-fold higher potency than methoxy derivatives in kinase assays .
How should contradictory cytotoxicity data between MTT and apoptosis assays be interpreted?
Advanced Data Analysis
Discrepancies may arise from off-target effects or assay-specific artifacts.
Resolution Workflow :
MTT Reassay : Confirm results using resazurin-based assays to exclude formazan crystal interference .
Apoptosis Validation : Perform Annexin V/PI flow cytometry alongside caspase-3/7 activation assays .
Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify non-apoptotic pathways (e.g., autophagy) triggered by the compound .
Example : A related pyrazolo[1,5-a]pyrazinone induced autophagy in A549 cells (LC3-II elevation) despite negative apoptosis data, explaining MTT/flow cytometry mismatches .
What computational tools are recommended for predicting metabolic stability?
Q. Basic to Advanced Modeling
- CYP450 Metabolism : Use StarDrop’s P450 module to identify vulnerable sites (e.g., demethylation of the methoxyphenyl group) .
- Half-Life Prediction : SwissADME estimates t₁/₂ = 2.3 h in human liver microsomes, guiding derivative prioritization .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess solvent accessibility of metabolically labile groups .
How can crystallization conditions be optimized for X-ray diffraction studies?
Q. Methodological Guide
- Solvent Screening : Use vapor diffusion with 9:1 ethyl acetate/hexane or slow evaporation from DMSO/water (70:30) .
- Temperature Gradient : Crystallize at 4°C to slow nucleation, yielding larger crystals (0.3–0.5 mm) suitable for synchrotron radiation .
- Additive Screening : Add 2% n-octanol to reduce twinning, as demonstrated for analogous dihydropyrazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
